N-[(5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-50: is a chemical compound with the molecular formula C25H23N3O2S . It belongs to the class of amino-thienopyrimidine derivatives and is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-50 involves the construction of the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically includes the following steps:
Thiophene Starting Material Synthesis: The synthesis begins with the preparation of thiophene derivatives.
Formation of Thienopyrimidine Scaffold: The thiophene derivatives undergo cyclization reactions to form the thienopyrimidine core.
Halogenation and Amination: The thienopyrimidine core is then halogenated and subsequently aminated to introduce the desired amino groups.
Industrial Production Methods: Industrial production of OSM-S-50 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: OSM-S-50 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thienopyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted thienopyrimidine derivatives, sulfoxides, sulfones, and amines .
Scientific Research Applications
Chemistry: OSM-S-50 is used as a lead compound in the development of new antimalarial drugs. Its structure-activity relationship studies help in understanding the key functional groups responsible for its biological activity .
Biology: In biological research, OSM-S-50 is used to study the inhibition of specific enzymes in the malaria parasite, providing insights into potential therapeutic targets .
Medicine: The compound is being investigated for its potential use in treating malaria. Its low toxicity and high efficacy make it a promising candidate for further drug development .
Industry: OSM-S-50 and its derivatives are used in the pharmaceutical industry for the development of new drugs. The compound’s synthetic accessibility and biological activity make it an attractive target for industrial research .
Mechanism of Action
OSM-S-50 exerts its effects by inhibiting the enzyme Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase . This inhibition disrupts protein translation in the malaria parasite, leading to amino acid starvation and parasite death. The compound forms an adduct with the enzyme, which is crucial for its inhibitory activity .
Comparison with Similar Compounds
OSM-S-106: Another amino-thienopyrimidine derivative with similar biological activity but different structural features.
TCMDC 132385: A compound with a similar mechanism of action but different substituents on the thienopyrimidine core.
Uniqueness: OSM-S-50 is unique due to its specific substitution pattern on the thienopyrimidine core, which contributes to its high potency and selectivity for the target enzyme. Its low molecular weight and favorable pharmacokinetic properties also distinguish it from other similar compounds .
Properties
Molecular Formula |
C25H23N3O2S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]-N-phenylacetamide |
InChI |
InChI=1S/C25H23N3O2S/c1-16-10-12-22(13-11-16)27-17(2)14-20(18(27)3)15-23-24(30)26-25(31-23)28(19(4)29)21-8-6-5-7-9-21/h5-15H,1-4H3/b23-15- |
InChI Key |
RZFIAJJLMRMIBB-HAHDFKILSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)N=C(S3)N(C4=CC=CC=C4)C(=O)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N=C(S3)N(C4=CC=CC=C4)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.